molecular formula C29H30FN3O B143120 Flezelastine CAS No. 135381-77-0

Flezelastine

Katalognummer: B143120
CAS-Nummer: 135381-77-0
Molekulargewicht: 455.6 g/mol
InChI-Schlüssel: HQFSNUYUXXPVKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Flezelastine, a phthalazinone derivative, has gained attention for its diverse applications in scientific research, particularly in the fields of medicine, biology, and chemistry. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Chemistry

This compound serves as a model compound for studying stereoselective biotransformation. Research has focused on its chemical reactions, including oxidation and substitution processes, which are critical for understanding its metabolic pathways and interactions.

Biology

In biological research, this compound has been investigated for its effects on inflammatory responses. A study demonstrated that this compound inhibited LPS-induced IL-1β generation in monocytes in vitro and reduced fever induced by LPS in vivo, suggesting its potential role in modulating immune responses .

Medicine

This compound has shown promise in reversing multidrug resistance (MDR) in cancer therapy. In experiments involving rat glioblastoma cell lines, this compound was found to restore doxorubicin sensitivity significantly more effectively than azelastine, indicating its potential as a chemotherapeutic adjuvant .

Case Study: Multidrug Resistance Reversal

  • Objective : To evaluate the effectiveness of this compound in reversing doxorubicin resistance.
  • Method : Utilization of C6 glioblastoma cell lines with established resistance.
  • Results : this compound restored doxorubicin sensitivity at lower concentrations compared to azelastine, highlighting its potency as an MDR modulator .

Industry

In the pharmaceutical industry, this compound is utilized in the development of anti-asthmatic and anti-allergic medications. Its dual action on histamine receptors and leukotriene synthesis positions it as a candidate for combination therapies aimed at enhancing therapeutic efficacy in allergic conditions .

Table 1: Summary of this compound Applications

Application AreaDescriptionKey Findings
ChemistryModel compound for stereoselective biotransformationInvolves oxidation and substitution reactions
BiologyModulation of inflammatory responsesInhibits LPS-induced IL-1β generation
MedicineReversal of multidrug resistanceRestores doxorubicin sensitivity effectively
IndustryDevelopment of anti-asthmatic medicationsEffective against allergic rhinitis symptoms

Table 2: Comparative Effectiveness of this compound vs. Azelastine

CompoundDoxorubicin Sensitivity RestorationConcentration Required (µM)
This compoundComplete restoration30
AzelastinePartial restorationHigher than this compound

Biologische Aktivität

Flezelastine is a novel compound belonging to the class of phthalazinone derivatives, primarily recognized for its antihistaminic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on various research findings.

This compound exerts its biological effects primarily through:

  • Histamine H1 Receptor Antagonism : Similar to other antihistamines, this compound blocks the H1 receptors, alleviating symptoms associated with allergic responses.
  • Inhibition of Cytokines : Research indicates that this compound inhibits the synthesis and release of interleukin-1 (IL-1) in vitro and in vivo. This action is crucial as IL-1 is a key mediator in inflammatory processes, including fever and pain .
  • Mast Cell Stabilization : this compound has been shown to stabilize mast cells, preventing the release of pro-inflammatory mediators such as histamine and leukotrienes, which are involved in allergic reactions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, metabolism, and elimination:

ParameterValue
Bioavailability Approximately 40% after intranasal administration
Volume of Distribution 14.5 L/kg after intravenous administration
Protein Binding 88% for this compound; 97% for desmethylthis compound
Half-life 22 hours for this compound; 54 hours for desmethylthis compound
Metabolism Primarily via CYP3A4, CYP2D6, and CYP1A2 enzymes
Elimination Route 75% excreted in feces; less than 10% unchanged

In Vitro Studies

A study investigating the effects of this compound on lipopolysaccharide (LPS)-induced IL-1β generation demonstrated a dose-dependent inhibition of IL-1β production in monocytes. This inhibition was reflected in reduced fever responses in animal models .

In Vivo Studies

In a preclinical trial involving rat models, this compound significantly reduced LPS-induced pyrexia, supporting its potential as an anti-inflammatory agent. The findings suggest that its ability to inhibit IL-1 synthesis may contribute to its antipyretic effects .

Comparison with Other Antihistamines

This compound has been compared with azelastine in studies focused on reversing drug resistance in cancer cell lines. This compound was found to be more potent than azelastine in restoring sensitivity to doxorubicin in multidrug-resistant glioblastoma cells, indicating its potential utility beyond allergy treatment .

Therapeutic Applications

This compound is primarily indicated for:

  • Allergic Rhinitis : Its efficacy in managing symptoms such as sneezing, nasal congestion, and itching has been established through various clinical trials.
  • Asthma Management : Ongoing research is evaluating its role in asthma therapy due to its anti-inflammatory properties.

Eigenschaften

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFSNUYUXXPVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110406-33-2 (hydrochloride)
Record name Flezelastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135381770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90869845
Record name 4-[(4-Fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135381-77-0
Record name Flezelastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135381770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLEZELASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K18757UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flezelastine
Reactant of Route 2
Flezelastine
Reactant of Route 3
Flezelastine
Reactant of Route 4
Reactant of Route 4
Flezelastine
Reactant of Route 5
Reactant of Route 5
Flezelastine
Reactant of Route 6
Flezelastine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.